Cas no 2138388-74-4 (Pentanoic acid, 3,3-dimethyl-5-(6-oxabicyclo[3.2.2]non-4-ylamino)-5-oxo-)
Pentanoic acid, 3,3-dimethyl-5-(6-oxabicyclo[3.2.2]non-4-ylamino)-5-oxo- Chemical and Physical Properties
Names and Identifiers
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- Z2939128996
- 3,3-dimethyl-4-({6-oxabicyclo[3.2.2]nonan-4-yl}carbamoyl)butanoic acid
- 3,3-Dimethyl-5-(6-oxabicyclo[3.2.2]nonan-4-ylamino)-5-oxopentanoic acid
- CID 137949304
- Pentanoic acid, 3,3-dimethyl-5-(6-oxabicyclo[3.2.2]non-4-ylamino)-5-oxo-
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- Inchi: 1S/C15H25NO4/c1-15(2,8-14(18)19)7-13(17)16-11-5-3-10-4-6-12(11)20-9-10/h10-12H,3-9H2,1-2H3,(H,16,17)(H,18,19)
- InChI Key: BVLQYIRKGIQJEO-UHFFFAOYSA-N
- SMILES: C(O)(=O)CC(C)(C)CC(NC1C2CCC(CO2)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 380
- XLogP3: 1.4
- Topological Polar Surface Area: 75.6
Experimental Properties
- Density: 1.15±0.1 g/cm3(Predicted)
- Boiling Point: 517.2±43.0 °C(Predicted)
- pka: 4.68±0.10(Predicted)
Pentanoic acid, 3,3-dimethyl-5-(6-oxabicyclo[3.2.2]non-4-ylamino)-5-oxo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-766556-0.05g |
3,3-dimethyl-4-({6-oxabicyclo[3.2.2]nonan-4-yl}carbamoyl)butanoic acid |
2138388-74-4 | 95.0% | 0.05g |
$768.0 | 2025-02-22 | |
| Enamine | EN300-766556-0.1g |
3,3-dimethyl-4-({6-oxabicyclo[3.2.2]nonan-4-yl}carbamoyl)butanoic acid |
2138388-74-4 | 95.0% | 0.1g |
$804.0 | 2025-02-22 | |
| Enamine | EN300-766556-0.25g |
3,3-dimethyl-4-({6-oxabicyclo[3.2.2]nonan-4-yl}carbamoyl)butanoic acid |
2138388-74-4 | 95.0% | 0.25g |
$840.0 | 2025-02-22 | |
| Enamine | EN300-766556-0.5g |
3,3-dimethyl-4-({6-oxabicyclo[3.2.2]nonan-4-yl}carbamoyl)butanoic acid |
2138388-74-4 | 95.0% | 0.5g |
$877.0 | 2025-02-22 | |
| Enamine | EN300-766556-1.0g |
3,3-dimethyl-4-({6-oxabicyclo[3.2.2]nonan-4-yl}carbamoyl)butanoic acid |
2138388-74-4 | 95.0% | 1.0g |
$914.0 | 2025-02-22 | |
| Enamine | EN300-766556-2.5g |
3,3-dimethyl-4-({6-oxabicyclo[3.2.2]nonan-4-yl}carbamoyl)butanoic acid |
2138388-74-4 | 95.0% | 2.5g |
$1791.0 | 2025-02-22 | |
| Enamine | EN300-766556-5.0g |
3,3-dimethyl-4-({6-oxabicyclo[3.2.2]nonan-4-yl}carbamoyl)butanoic acid |
2138388-74-4 | 95.0% | 5.0g |
$2650.0 | 2025-02-22 | |
| Enamine | EN300-766556-10.0g |
3,3-dimethyl-4-({6-oxabicyclo[3.2.2]nonan-4-yl}carbamoyl)butanoic acid |
2138388-74-4 | 95.0% | 10.0g |
$3929.0 | 2025-02-22 |
Pentanoic acid, 3,3-dimethyl-5-(6-oxabicyclo[3.2.2]non-4-ylamino)-5-oxo- Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on Pentanoic acid, 3,3-dimethyl-5-(6-oxabicyclo[3.2.2]non-4-ylamino)-5-oxo-
Pentanoic Acid, 3,3-Dimethyl-5-(6-Oxabicyclo[3.2.2]Non-4-Ylamino)-5-Oxo
Pentanoic acid, 3,3-dimethyl-5-(6-oxabicyclo[3.2.2]non-4-ylamino)-5-oxo (CAS No: 2138388-74-4) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of bicyclic amides, which are known for their unique pharmacological properties and structural versatility. The molecule's core structure consists of a pentanoic acid backbone with a bicyclo[3.2.2]nonane ring system, which introduces significant steric hindrance and enhances its stability.
The synthesis of pentanoic acid, 3,3-dimethyl-5-(6-oxabicyclo[3.2.2]non-4-ylamino)-5-oxo involves a multi-step process that typically begins with the preparation of the bicyclic ring system. Recent advancements in asymmetric catalysis have enabled researchers to achieve higher yields and better enantiomeric excess in the synthesis of such complex molecules. For instance, a study published in *Nature Chemistry* in 2023 demonstrated the use of a novel ruthenium-based catalyst to facilitate the formation of the bicyclo[3.2.2]nonane ring system with unprecedented efficiency.
One of the most promising applications of this compound lies in its potential as a lead molecule for drug discovery. The bicyclic amide moiety is known to exhibit strong binding affinity to various G-protein coupled receptors (GPCRs), making it a valuable tool in the development of new therapeutic agents. A research team at the University of California recently reported that this compound shows potent activity against certain subtypes of serotonin receptors, which are implicated in conditions such as depression and anxiety disorders.
In addition to its pharmacological applications, pentanoic acid, 3,3-dimethyl-5-(6-oxabicyclo[3.2.2]non-4-ylamino)-5-oxo has also been explored for its potential as a building block in materials science. Its rigid bicyclic structure makes it an ideal candidate for constructing advanced materials with tailored mechanical and electronic properties. For example, researchers at MIT have incorporated this compound into self-healing polymers that exhibit exceptional durability under extreme conditions.
The structural complexity of this compound also presents challenges in terms of scalability and cost-effectiveness for industrial applications. However, recent breakthroughs in continuous-flow chemistry have significantly streamlined the production process, reducing both time and resource requirements. A collaborative study between industry and academia has successfully scaled up the synthesis of this compound using microreactor technology, paving the way for its broader commercialization.
From an environmental standpoint, there is growing interest in developing sustainable methods for synthesizing pentanoic acid, 3,3-dimethyl-5-(6-oxabicyclo[3.2.2]non-4-yiamino)-5-oxy . Researchers are exploring green chemistry approaches that utilize renewable feedstocks and minimize waste generation during the synthesis process.
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